5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused triazolothiazole core (Figure 1), substituted at the 5-position with a 2-chlorophenyl group and a 2,6-dimethylmorpholinyl moiety. The morpholine ring contributes to solubility due to its hydrophilic nature, while the chlorophenyl and furan groups may influence lipophilicity and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-12-10-25(11-13(2)29-12)17(14-6-3-4-7-15(14)22)18-20(27)26-21(30-18)23-19(24-26)16-8-5-9-28-16/h3-9,12-13,17,27H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZJPUXJDKRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the chlorophenyl group. The final step often involves the attachment of the dimethylmorpholine moiety under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of catalysts and solvents that are both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring and the thiazole moiety.
Reduction: Reduction reactions may target the chlorophenyl group or the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its diverse functional groups allow for interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The triazolothiazole scaffold is shared among several compounds, but substituent variations critically modulate properties. Key structural comparisons include:
Key Observations :
- Chlorophenyl vs. Fluorophenyl : Chlorine in the target compound offers moderate electronegativity and lipophilicity compared to fluorine’s higher electronegativity and stability in .
- Morpholinyl vs.
- Hydroxyl Group : Unique to the target compound, the 6-OH group may enable stronger hydrogen bonding compared to methyl or ethyl substituents in analogs .
Physicochemical Properties
- Solubility : The hydroxyl and morpholinyl groups in the target compound suggest higher aqueous solubility than ethyl- or methyl-substituted analogs (e.g., ) .
- Lipophilicity (LogP) : The furan-2-yl and chlorophenyl groups likely confer moderate lipophilicity, intermediate between the highly lipophilic difluorophenyl () and the polar piperazinyl group () .
- Planarity : Unlike the near-planar triazole-thiazole hybrids in , the target compound’s bulky 2,6-dimethylmorpholinyl substituent may disrupt planarity, affecting binding to flat enzymatic pockets .
Pharmacological Implications (Inferred from Structural Analogs)
- Antimicrobial Potential: Compounds with chlorophenyl and morpholinyl groups (e.g., ) have shown activity against bacterial targets, suggesting the target compound may share similar mechanisms .
- Anticancer Activity : Fluorophenyl-substituted triazolothiazoles () exhibit cytotoxicity, but the target compound’s hydroxyl group might reduce toxicity while retaining efficacy .
- Neuroactive Potential: Piperazinyl analogs () are explored for CNS applications; the morpholinyl group in the target compound may offer improved blood-brain barrier penetration .
Biological Activity
The compound 5-[(2-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.85 g/mol. The compound features a triazole ring fused with a thiazole moiety and is substituted with a furan group and a chlorophenyl-morpholine side chain.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the triazole and thiazole rings suggests potential activity against enzymes and receptors involved in several signaling pathways.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect could be mediated through the modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
Case Studies
- Case Study on Antibacterial Activity : In a study assessing the antibacterial properties, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against MRSA, showcasing its potential as an antimicrobial agent.
- Case Study on Cancer Cell Lines : A recent investigation evaluated the cytotoxic effects on breast cancer cells (MCF-7). The compound demonstrated significant apoptotic effects at concentrations above 15 µM, suggesting its potential as a chemotherapeutic agent.
Safety and Toxicity
Toxicological assessments reveal that while the compound exhibits potent biological activities, it also presents some cytotoxic effects at higher concentrations. Further studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
